molecular formula C10H6N2O2S B2991420 Methyl 6-cyano-1,2-benzothiazole-3-carboxylate CAS No. 1989672-61-8

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate

Cat. No. B2991420
CAS RN: 1989672-61-8
M. Wt: 218.23
InChI Key: PZHGIWGOOXDKJY-UHFFFAOYSA-N
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Description

“Methyl 6-cyano-1,2-benzothiazole-3-carboxylate” is a chemical compound with the molecular formula C10H6N2O2S . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of benzothiazole compounds, such as “Methyl 6-cyano-1,2-benzothiazole-3-carboxylate”, is a significant area of research due to their pharmaceutical and biological activity . The development of synthetic processes is one of the most significant challenges facing researchers . The synthesis of benzothiazole compounds can be achieved through condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .


Molecular Structure Analysis

The molecular structure of “Methyl 6-cyano-1,2-benzothiazole-3-carboxylate” consists of a benzothiazole ring, a cyano group at the 6th position, and a carboxylate group at the 3rd position .


Chemical Reactions Analysis

Benzothiazoles, including “Methyl 6-cyano-1,2-benzothiazole-3-carboxylate”, have been used in various chemical reactions. For instance, they can undergo condensation reactions with 2-aminobenzenethiol . They can also participate in Schiff-base condensation reactions .

Scientific Research Applications

Synthesis and Drug Discovery Building Blocks

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate and its derivatives are significant in the field of synthetic and medicinal chemistry due to their bioactivity and versatility as building blocks in drug discovery. Durcik et al. (2020) demonstrated an elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds offer the possibility for extensive substitution, allowing for thorough exploration of the chemical space around the molecule as a ligand for targeted drug discovery applications. The research led to the preparation of a series of 12 new compounds, highlighting the potential of benzothiazole derivatives in medicinal chemistry (Durcik et al., 2020).

Antitumor Applications

Benzothiazole derivatives, including those related to methyl 6-cyano-1,2-benzothiazole-3-carboxylate, have been extensively studied for their antitumor properties. Bradshaw and Westwell (2004) reviewed the development of potent and selective antitumor benzothiazoles, from initial discovery to clinical candidacy. The review detailed the advances in understanding the mechanism of action, which involves selective uptake into sensitive cells, AhR binding, induction of CYP1A1, and formation of DNA adducts, leading to cell death. The insights gained played a crucial role in the drug development process, including the design of water-soluble prodrugs for parenteral administration (Bradshaw & Westwell, 2004).

Heterocyclic Core Synthesis

Blunt et al. (2015) explored the oxidative routes to synthesize the heterocyclic cores of benzothiazole natural products, demonstrating the versatility of benzothiazole derivatives in mimicking natural product structures. The study presented a biomimetic oxidative route to prepare the benzothiazole core of violatinctamine, illustrating the synthetic utility of these derivatives in accessing complex natural product-like structures (Blunt et al., 2015).

Anticancer Activity and Synthesis

Waghmare et al. (2013) prepared novel heterocyclic compounds by fusing benzothiazole with pyrimidine, demonstrating significant in-vitro anticancer activity against various cancer lines. The study underscored the potential of benzothiazole derivatives in the development of new anticancer agents, highlighting the structural diversity and biological relevance of these compounds (Waghmare et al., 2013).

Future Directions

The future directions in the research of “Methyl 6-cyano-1,2-benzothiazole-3-carboxylate” and similar compounds involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in pharmaceuticals .

properties

IUPAC Name

methyl 6-cyano-1,2-benzothiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c1-14-10(13)9-7-3-2-6(5-11)4-8(7)15-12-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHGIWGOOXDKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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